molecular formula C22H21N3O2S B278401 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278401
M. Wt: 391.5 g/mol
InChI Key: YIVFDBNCPQYJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TFPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFPB belongs to the family of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFPB is not fully understood. However, it has been proposed that TFPB exerts its effects by modulating the activity of various ion channels, including the voltage-gated potassium channel, the calcium-activated potassium channel, and the transient receptor potential channel. TFPB has also been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and physiological effects:
TFPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. TFPB has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, TFPB has been found to modulate ion channels, which can affect the excitability of neurons and cardiac cells.

Advantages and Limitations for Lab Experiments

One of the advantages of TFPB for lab experiments is its specificity for certain ion channels and enzymes. This allows researchers to study the effects of TFPB on specific pathways without affecting other pathways. However, TFPB can also have off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of TFPB can be challenging, and the compound can be expensive.

Future Directions

There are several future directions for research on TFPB. One area of interest is the development of TFPB analogs with improved specificity and potency. Another area of interest is the study of TFPB in animal models of disease, which can provide insights into its potential therapeutic applications. Finally, the development of new methods for the synthesis of TFPB can help to improve its accessibility and reduce its cost.
Conclusion:
In conclusion, TFPB is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels. TFPB has potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand the mechanism of action of TFPB and to develop new methods for its synthesis and application.

Synthesis Methods

TFPB can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazine. The resulting intermediate is then reacted with sodium borohydride to yield the final product, TFPB. The purity of TFPB can be improved by recrystallization and chromatographic methods.

Scientific Research Applications

TFPB has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels. TFPB has also been found to have potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H21N3O2S/c26-21(17-5-2-1-3-6-17)23-18-8-10-19(11-9-18)24-12-14-25(15-13-24)22(27)20-7-4-16-28-20/h1-11,16H,12-15H2,(H,23,26)

InChI Key

YIVFDBNCPQYJPM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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